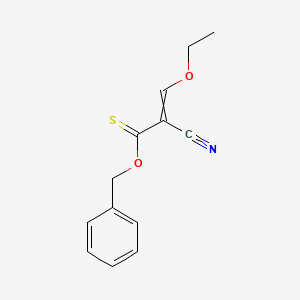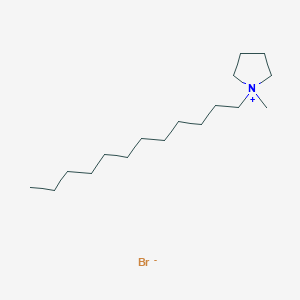
Pyrrolidinium, 1-dodecyl-1-methyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidinium, 1-dodecyl-1-methyl-, bromide: is a type of ionic liquid, which are organic salts that are liquid at room temperature. These compounds are composed of organic cations and inorganic or organic anions. This compound is known for its superior chemical and thermal stability, making it an excellent solvent for various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1-dodecyl-1-methyl-, bromide typically involves a two-step process. First, 0.1 mol of 98% N-methylpyrrolidine is dissolved in 70 ml of dry acetonitrile. Then, 0.1 mol of 99% dodecyl bromide is slowly added to the solution. The mixture is then refluxed at 80–90 °C for 18 hours. After the reaction is complete, the mixture is cooled to room temperature, and a part of the solvent is removed by vacuum rotary evaporation .
Industrial Production Methods: Industrial production methods for ionic liquids like this compound often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to increase reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidinium, 1-dodecyl-1-methyl-, bromide can undergo various chemical reactions, including nucleophilic substitution reactions. These reactions typically involve the replacement of the bromide ion with other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as pyridine and imidazole. The reactions are often carried out under reflux conditions at elevated temperatures to ensure complete conversion .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using pyridine as a nucleophile would result in the formation of a pyridinium salt .
Applications De Recherche Scientifique
Pyrrolidinium, 1-dodecyl-1-methyl-, bromide has a wide range of applications in scientific research due to its unique properties. It is used in biocatalysis, electrochemistry, and agronomy. Specific applications include extraction and separation, catalytic reactions, organic synthesis, nanomaterial preparation, electrochemical reactions, and capacitors .
Mécanisme D'action
The mechanism of action of Pyrrolidinium, 1-dodecyl-1-methyl-, bromide involves its ability to disrupt cell membranes. This compound has been shown to have antimicrobial activity, particularly when combined with antimicrobial peptides like melittin. The long alkyl chain of the compound allows it to integrate into the lipid bilayer of bacterial cell membranes, leading to membrane disruption and cell death .
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-n-alkylpyrrolidinium bromide
- N-dodecyl-N-methylpyrrolidinium bromide
- N-methyl-N-dodecylpyrrolidinium bromide
Uniqueness: Pyrrolidinium, 1-dodecyl-1-methyl-, bromide is unique due to its long alkyl chain, which enhances its ability to disrupt cell membranes and its superior chemical and thermal stability. These properties make it particularly useful in applications requiring high stability and effectiveness .
Propriétés
Numéro CAS |
91847-28-8 |
|---|---|
Formule moléculaire |
C17H36BrN |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-dodecyl-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C17H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-15-18(2)16-13-14-17-18;/h3-17H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HFWKXWYOKLZDTB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1(CCCC1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


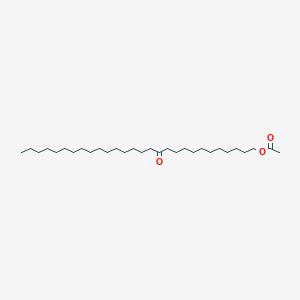
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)

![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
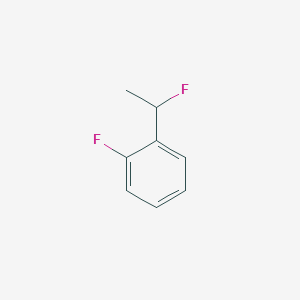
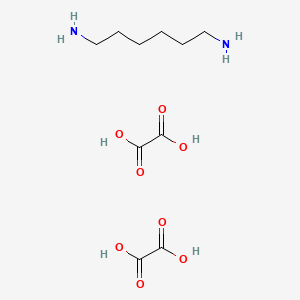
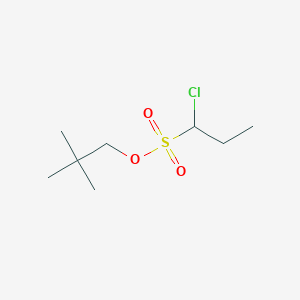
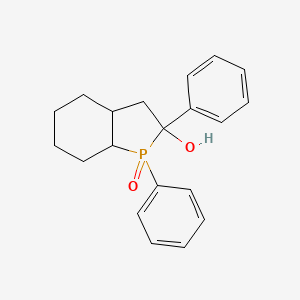
![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)


